

Synthesis of 1,3,4-Thiadiazole-2,5-dithiol from thiosemicarbazide

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Compound of Interest

Compound Name: 1,3,4-Thiadiazole-2,5-dithiol

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Synthesis of 1,3,4-Thiadiazole-2,5-dithiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **1,3,4-thiadiazole-2,5-dithiol**, a versatile heterocyclic compound with significant applications in medicinal chemistry, materials science, and agriculture. This document details the primary synthetic routes originating from thiosemicarbazide and hydrazine, presenting comprehensive experimental protocols, reaction mechanisms, and quantitative data to facilitate its preparation and characterization in a laboratory setting.

Introduction

1,3,4-Thiadiazole-2,5-dithiol, also known as Bismuthiol I, is a five-membered heterocyclic compound containing two nitrogen atoms, one sulfur atom in the ring, and two thiol groups attached to the carbon atoms. The unique structural features of this molecule, particularly the presence of the toxophoric N-C-S moiety and the reactive thiol groups, impart a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Furthermore, its ability to act as a ligand for various metal ions makes it a valuable building block in the synthesis of coordination polymers and other advanced materials. This guide will focus on two prominent and accessible synthetic pathways to this important scaffold.



Synthetic Pathways and Mechanisms

The synthesis of **1,3,4-thiadiazole-2,5-dithiol** can be efficiently achieved through two primary methods: the reaction of thiosemicarbazide with carbon disulfide and the reaction of hydrazine hydrate with carbon disulfide. Both methods are well-established and offer reliable routes to the target compound.

Synthesis from Thiosemicarbazide and Carbon Disulfide

This method involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base. The reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization to yield the 1,3,4-thiadiazole ring.

Reaction Scheme:

Reaction Mechanism:

The reaction mechanism involves the initial nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the electrophilic carbon of carbon disulfide. The subsequent steps involve proton transfer, elimination of water, and intramolecular cyclization to form the stable 1,3,4-thiadiazole ring.



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Caption: Reaction pathway from thiosemicarbazide.

Synthesis from Hydrazine and Carbon Disulfide

An alternative and often more direct route involves the reaction of hydrazine hydrate with an excess of carbon disulfide in a basic medium. This method is particularly effective for producing 2,5-dimercapto-1,3,4-thiadiazole.

Reaction Scheme:



Reaction Mechanism:

The mechanism is believed to proceed through the formation of a dithiocarbazic acid intermediate, which then reacts with a second molecule of carbon disulfide, followed by cyclization and elimination of hydrogen sulfide to afford the final product.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of **1,3,4-thiadiazole-2,5-dithiol**.

Protocol 1: Synthesis from Thiosemicarbazide

This protocol is adapted from established literature procedures for the synthesis of related 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.[1]

Materials:

- Thiosemicarbazide
- Carbon disulfide
- Anhydrous sodium carbonate or Potassium hydroxide
- Absolute ethanol
- Hydrochloric acid (concentrated)
- · Distilled water

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiosemicarbazide (0.1 mol) in absolute ethanol (150 mL).
- To this suspension, add anhydrous sodium carbonate (0.1 mol) or an equivalent amount of potassium hydroxide.
- Slowly add carbon disulfide (0.12 mol) to the mixture with continuous stirring.

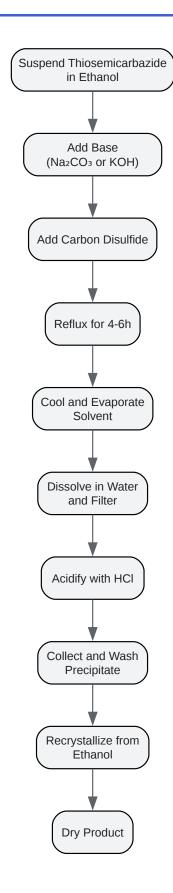






- Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Dissolve the residue in cold water and filter to remove any insoluble impurities.
- Acidify the filtrate with concentrated hydrochloric acid with cooling in an ice bath until the precipitation of the product is complete.
- Collect the precipitate by filtration, wash thoroughly with cold water until the washings are neutral to litmus paper.
- Recrystallize the crude product from ethanol to obtain pure 1,3,4-thiadiazole-2,5-dithiol.
- Dry the purified product in a desiccator over anhydrous calcium chloride.





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Caption: Experimental workflow for synthesis from thiosemicarbazide.



Protocol 2: Synthesis from Hydrazine Hydrate

This protocol is based on a patented industrial method, adapted for laboratory scale.[2]

Materials:

- Hydrazine hydrate
- Carbon disulfide
- Sodium hydroxide
- Sulfuric acid (5-85% solution)
- Inert gas (e.g., Nitrogen or Argon)
- · Distilled water

Procedure:

- In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, prepare a solution of sodium hydroxide in water and cool it to 10-15 °C.
- Under an inert atmosphere, add hydrazine hydrate (1 mol) to the cooled sodium hydroxide solution with stirring.
- Slowly add carbon disulfide (2.2-2.4 mol) to the reaction mixture, maintaining the temperature below 30 °C.
- After the addition is complete, continue stirring for 1-2 hours at room temperature.
- Slowly add sulfuric acid solution to neutralize the reaction mixture to a pH of approximately
 5-6, keeping the temperature between 10-60 °C. This will precipitate the product.
- Filter the resulting solid, wash it thoroughly with water, and then with a small amount of cold ethanol.
- Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture to yield pure **1,3,4-thiadiazole-2,5-dithiol**.



• Dry the product under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of **1,3,4-thiadiazole-2,5-dithiol**.

Table 1: Reaction Conditions and Yield

Starting Material	Base	Solvent	Reaction Time (h)	Temperat ure (°C)	Yield (%)	Referenc e
Thiosemica rbazide	Na₂CO₃/K OH	Ethanol	4 - 6	Reflux	~80	[1]
Hydrazine Hydrate	NaOH	Water	1 - 2	< 30	High	[2]

Table 2: Physical and Spectroscopic Data of 1,3,4-Thiadiazole-2,5-dithiol



Property	Value	Reference	
Molecular Formula	C ₂ H ₂ N ₂ S ₃		
Molecular Weight	150.25 g/mol		
Appearance	Tan powder	[3]	
Melting Point	162 °C (dec.)	[4]	
CAS Number	1072-71-5	[3]	
FTIR (KBr, cm ⁻¹)			
N-H stretching	3100-3400 (broad)	[5]	
S-H stretching	~2550 (weak)		
C=N stretching	~1595		
C-S stretching	~1095		
C=S (thione)	~1346		
¹H NMR (DMSO-d ₆ , δ ppm)	Due to tautomerism and exchangeable protons, the spectrum can be complex. A broad signal for the SH/NH protons is expected.		
¹³ C NMR (DMSO-d ₆ , δ ppm)	The C=S carbons are expected to appear in the downfield region.		

Note: Spectroscopic data can vary slightly based on the specific tautomeric form present and the solvent used for analysis.

Conclusion

This technical guide has outlined two effective and accessible methods for the synthesis of **1,3,4-thiadiazole-2,5-dithiol**, a heterocyclic compound of significant interest to the scientific and pharmaceutical communities. By providing detailed experimental protocols, mechanistic



insights, and a compilation of relevant data, this document aims to serve as a valuable resource for researchers engaged in the synthesis and application of this versatile molecule. The presented information, when followed with standard laboratory safety practices, should enable the successful preparation and characterization of **1,3,4-thiadiazole-2,5-dithiol** for further investigation and development.

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